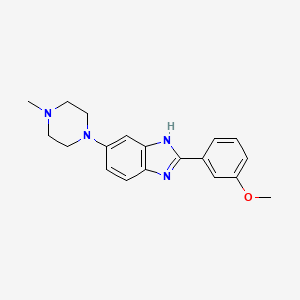

2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole

Description

2-(3-Methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at positions 2 and 6 with a 3-methoxyphenyl group and a 4-methylpiperazine moiety, respectively. The benzimidazole scaffold is well-documented for its pharmacological versatility, including anticancer, antimicrobial, and antiparasitic activities . The 3-methoxyphenyl group enhances lipophilicity and may influence receptor binding, while the 4-methylpiperazine side chain contributes to solubility and bioavailability by introducing basicity . 96 in ) suggest that the methylpiperazine group adopts a chair conformation, optimizing steric and electronic interactions in biological systems .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-22-8-10-23(11-9-22)15-6-7-17-18(13-15)21-19(20-17)14-4-3-5-16(12-14)24-2/h3-7,12-13H,8-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMUUODVUCKTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325125 | |

| Record name | 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

865657-71-2 | |

| Record name | 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3-Methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 302.39 g/mol

- LogP : 3.2 (indicating moderate lipophilicity)

This structure contributes to its interaction with various biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U87). The mechanism involves the induction of apoptosis and disruption of microtubule dynamics.

- IC Values :

- MDA-MB-231: 25.72 ± 3.95 μM

- U87: 45.2 ± 13.0 μM

These values suggest a promising therapeutic index for further development as an anti-cancer agent .

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and metabolism.

- Key Findings :

- Inhibition of phosphoinositide 3-kinase delta (PI3Kδ) with an IC of 3.1 μM.

- Induction of apoptotic markers in treated cancer cells.

Study on Mucositis Protection

A notable study investigated the protective effects of a benzimidazole derivative related to our compound against methotrexate-induced intestinal mucositis in animal models. The results demonstrated significant mucosal protection and improvement in gut barrier function, suggesting potential applications in supportive cancer therapy .

Fluorescent Micellar Delivery System

Another innovative approach utilized a micellar delivery system for the compound, enhancing its solubility and bioavailability. The drug-loaded micelles showed improved antiproliferative effects compared to the free drug alone, indicating that formulation strategies could enhance therapeutic efficacy .

Comparative Analysis

| Activity | This compound | Other Benzimidazole Derivatives |

|---|---|---|

| Anti-Cancer IC | MDA-MB-231: 25.72 μM; U87: 45.2 μM | Varies widely; some >100 μM |

| Mechanism | PI3K/Akt inhibition; apoptosis induction | Varies; often involves DNA intercalation |

| Mucositis Protection | Significant mucosal integrity improvement | Limited data available |

Scientific Research Applications

Pharmacological Activities

1. Antimicrobial Properties

Benzimidazole derivatives have been extensively studied for their antimicrobial activities. The specific compound has shown promise in inhibiting the growth of various bacterial and fungal strains. Research indicates that benzimidazole compounds can effectively target both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to interfere with microbial cell wall synthesis or function, leading to cell lysis or inhibition of growth.

- Case Studies : In one study, a series of benzimidazole derivatives were synthesized and tested against standard strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics such as cefadroxil and antifungals like fluconazole .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus (Gram-positive) |

| Compound B | 2.54 | Escherichia coli (Gram-negative) |

| Compound C | 1.43 | Candida albicans (Fungal) |

2. Anticancer Potential

The anticancer properties of benzimidazole derivatives are another significant area of research. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines (HCT116). For instance, specific compounds showed IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating higher potency .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison with Standard |

|---|---|---|

| Compound A | 4.53 | Better than 5-FU (9.99 µM) |

| Compound B | 5.85 | Comparable to standard |

Other Therapeutic Applications

In addition to their antimicrobial and anticancer activities, benzimidazole derivatives are being explored for other therapeutic applications:

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, providing potential benefits in treating inflammatory diseases.

- Antiviral Activity : Preliminary research indicates that certain derivatives may inhibit viral replication, suggesting a role in antiviral therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

2.1.1 2-(4-Sulfamylphenyl)-6-(6-(4-Methylpiperazino)-2-benzimidazolyl)benzimidazole (Nuclear Yellow)

- Structure : Contains a bis-benzimidazole core linked to a sulfamylphenyl group and a 4-methylpiperazine moiety .

- Key Differences: The bis-benzimidazole structure enhances DNA minor-groove binding compared to the mono-benzimidazole target compound. The sulfamyl group improves aqueous solubility but reduces membrane permeability .

2.1.2 4,5-Dihydro-6-[2-(4-Methoxyphenyl)-1H-Benzimidazol-5-yl]-5-methyl-3(2H)-Pyridazinone (UD-CG 115 BS)

- Structure: Combines a benzimidazole with a pyridazinone ring and a 4-methoxyphenyl group .

- Key Differences: The pyridazinone ring introduces hydrogen-bonding capacity, enhancing calcium sensitivity in cardiac muscle, unlike the target compound’s piperazine-based mechanism .

- Activity: Positive inotropic effects in cardiac muscle via calcium sensitization, contrasting with the uncharacterized biological role of the target compound .

Piperazine-Substituted Analogues

2.2.1 6-(4-(2-Fluorophenyl)Piperazine-1-yl)-3(2H)-Pyridazinone Derivatives

- Structure: Piperazine linked to pyridazinone and fluorophenyl groups .

- Key Differences : Fluorine substitution enhances metabolic stability but reduces basicity compared to the 4-methylpiperazine in the target compound .

2.2.2 1-Cyclopropyl-6-Fluoro-4-Oxo-7-(4-[4-(Substituted Benzoyl)Piperazino]Carbopiperazino)-Quinolinecarboxylic Acids

- Structure: Fluoroquinolone-piperazine hybrids .

- Key Differences: The fluoroquinolone core confers antibacterial activity, absent in benzimidazoles. Piperazine here acts as a linker for enhancing bacterial topoisomerase inhibition .

Methoxyphenyl-Substituted Analogues

2.3.1 2-(3-(4-Methoxyphenyl)Imidazo[1,5-a]Pyridin-1-yl)-6-Methyl-1H-Benzo[d]Imidazole

2.3.2 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(3-Methoxyphenyl)-1,3-Thiazol-5-yl]Acetamide

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

- The compound can be synthesized via condensation reactions involving substituted benzimidazole precursors and piperazine derivatives. For example, analogous compounds are synthesized by reacting hydrazine derivatives with ketones in ethanol under reflux, as seen in pyrazoline-based syntheses . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., acidic or basic conditions). Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. How can the structural identity and purity of this compound be validated post-synthesis?

- Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns (e.g., methoxy and piperazino groups).

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- X-ray crystallography (if single crystals are obtained) for absolute configuration determination. SHELX programs are widely used for crystallographic refinement .

- Elemental analysis to confirm stoichiometric purity (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) or aqueous buffers with cyclodextrins. Stability studies under varying pH (e.g., 1–13) and temperatures (e.g., 4°C to 37°C) should precede assays. For analogs, degradation via hydrolysis of the piperazino group or oxidation of the methoxyphenyl moiety has been observed, necessitating inert storage conditions .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets like β-tubulin?

- Docking workflow :

Retrieve β-tubulin structure (e.g., PDB ID 1SA0) and prepare it using tools like AutoDock Tools.

Optimize the ligand geometry with Gaussian or similar software.

Perform docking simulations (e.g., AutoDock Vina) focusing on the colchicine-binding domain.

Analyze binding energy (ΔG) and interactions (hydrogen bonds, π-π stacking). For example, benzimidazole derivatives like BI-02 showed binding energies of −8.50 kcal/mol, comparable to albendazole .

- Validation : Compare results with mutagenesis data or co-crystallized ligands.

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. non-toxic profiles)?

- Dose-response assays : Establish IC50 values across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type specificity.

- Off-target profiling : Use kinase panels or proteome-wide screens to assess selectivity.

- Metabolic stability studies : Evaluate cytochrome P450 interactions to rule out metabolite-induced toxicity .

- Structural analogs : Compare with derivatives lacking the 4-methylpiperazino group to isolate pharmacophoric contributions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Modification sites :

- Piperazino group : Replace 4-methyl with bulkier substituents (e.g., 4-ethyl) to enhance hydrophobic interactions.

- Methoxyphenyl ring : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π interactions.

- Benzimidazole core : Fluorinate the core to improve metabolic stability .

- In silico tools : Use QSAR models or free-energy perturbation (FEP) simulations to predict activity changes.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.